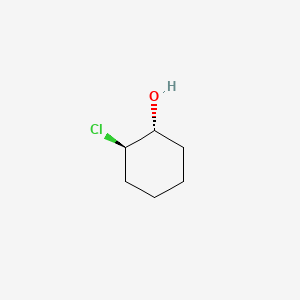![molecular formula C11H12N4O6 B14723589 Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 6098-56-2](/img/structure/B14723589.png)
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dinitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of (2,4-dinitrophenyl)hydrazine with an appropriate ester. One common method includes the reaction of (2,4-dinitrophenyl)hydrazine with methyl acetoacetate in the presence of a suitable solvent such as ethanol under reflux conditions . The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with increased oxidation states.
Reduction: Diamino derivatives with reduced nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dinitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]acetate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]propanoate
- Methyl 2-[2-(2,4-dinitrophenyl)hydrazono]butanoate
Uniqueness
Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific hydrazinylidene linkage and the presence of a butanoate ester. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
6098-56-2 |
|---|---|
Molecular Formula |
C11H12N4O6 |
Molecular Weight |
296.24 g/mol |
IUPAC Name |
methyl 2-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C11H12N4O6/c1-3-8(11(16)21-2)12-13-9-5-4-7(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3 |
InChI Key |
GAQGCORLPAKLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



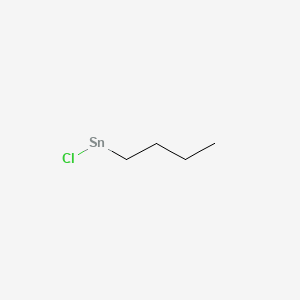
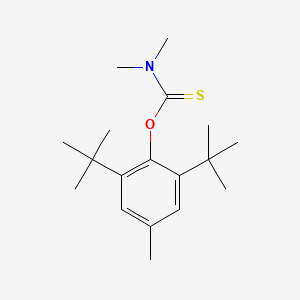
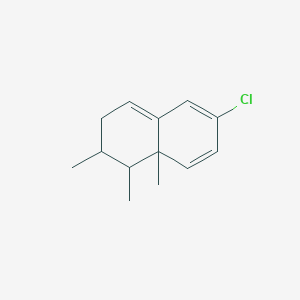
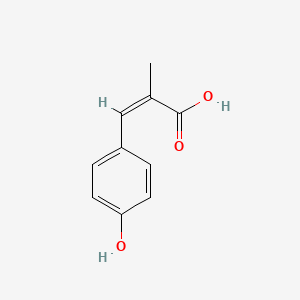
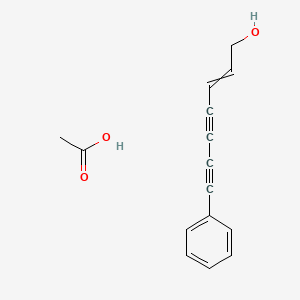
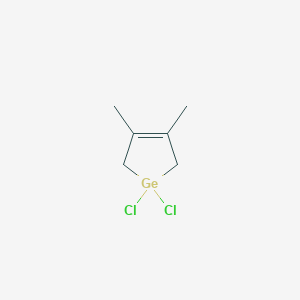
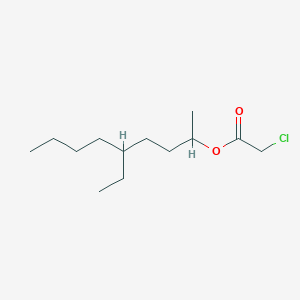
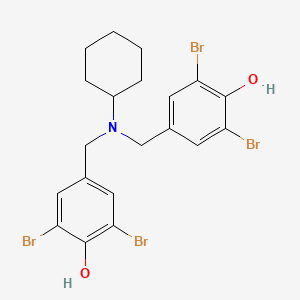
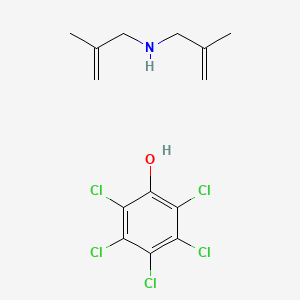
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)

![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
